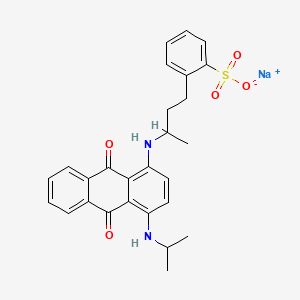
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate is a complex organic compound with a unique structure that combines anthracene and benzenesulphonate moieties. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the sulphonation of the benzenesulphonate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzenesulphonates .
Scientific Research Applications
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-amino-9,10-dihydro-4-((4-methylphenyl)sulphonyl)oxyphenylamino-9,10-dioxoanthracene-2-sulphonate
- Sodium 1-amino-9,10-dihydro-4-((3-(hydroxyacetyl)amino)phenyl)amino-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Compared to similar compounds, Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate stands out due to its unique combination of anthracene and benzenesulphonate moieties. This structure imparts distinct chemical and biological properties, making it particularly useful in various research applications .
Properties
CAS No. |
70224-88-3 |
|---|---|
Molecular Formula |
C27H27N2NaO5S |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
sodium;2-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C27H28N2O5S.Na/c1-16(2)28-21-14-15-22(25-24(21)26(30)19-9-5-6-10-20(19)27(25)31)29-17(3)12-13-18-8-4-7-11-23(18)35(32,33)34;/h4-11,14-17,28-29H,12-13H2,1-3H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
ILPBZLYLCPDREW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC(C)CCC3=CC=CC=C3S(=O)(=O)[O-])C(=O)C4=CC=CC=C4C2=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


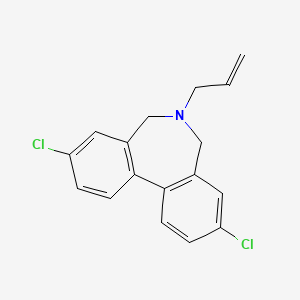
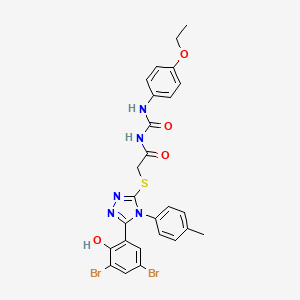
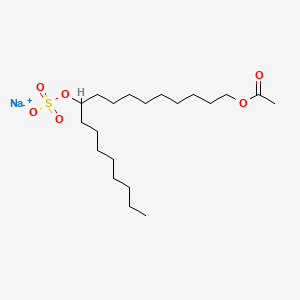
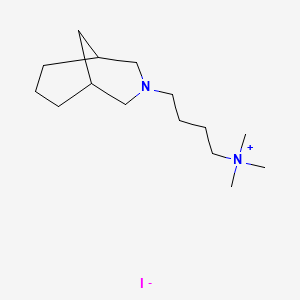
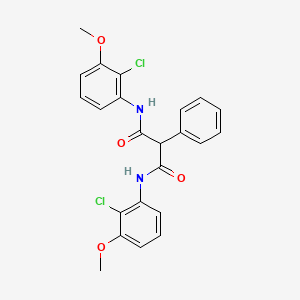
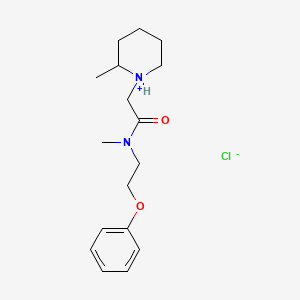
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)

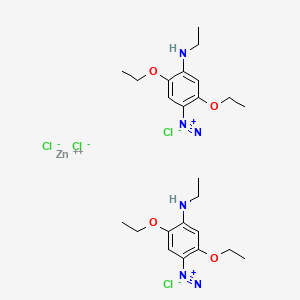

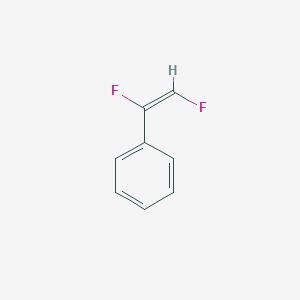
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)

